molecular formula C21H23ClFNO2 B602313 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one CAS No. 1391052-53-1

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one

Numéro de catalogue: B602313
Numéro CAS: 1391052-53-1
Poids moléculaire: 375.87
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nomenclature and Identification Parameters

The compound 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one possesses multiple systematic and commercial nomenclature designations that reflect its complex chemical structure and pharmaceutical applications. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one. The compound is registered under Chemical Abstracts Service number 1391052-53-1, providing a unique identifier for chemical databases and regulatory documentation.

The molecular structure is characterized by the empirical formula C21H23ClFNO2, indicating the presence of twenty-one carbon atoms, twenty-three hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The calculated molecular weight stands at 375.86 to 375.9 grams per mole, depending on the precision of the calculation method employed. The compound exhibits an International Chemical Identifier key of URVMQMKGIVIILI-UHFFFAOYSA-N, which serves as a standardized digital fingerprint for computational chemistry applications.

Table 1: Chemical Identification Parameters

Parameter Value Source
Chemical Abstracts Service Number 1391052-53-1
Molecular Formula C21H23ClFNO2
Molecular Weight 375.86-375.9 g/mol
International Chemical Identifier Key URVMQMKGIVIILI-UHFFFAOYSA-N
Melting Point 106-108°C
Boiling Point (Predicted) 529.0±50.0°C
Density (Predicted) 1.239±0.06 g/cm³

The compound serves as an essential component in system suitability testing for liquid chromatographic methods used in haloperidol analysis. According to United States Pharmacopoeia guidelines, the peak-to-valley ratio between the haloperidol related compound B peak and the haloperidol peak must achieve a minimum value of 50 to ensure adequate chromatographic resolution. This specification demonstrates the critical importance of this reference standard in validating analytical method performance and ensuring reliable impurity detection capabilities.

Table 2: Pharmacopoeial Classifications and Requirements

Pharmacopoeia Classification System Suitability Requirement Reference
European Pharmacopoeia Haloperidol Impurity B Method validation standard
United States Pharmacopoeia Haloperidol Related Compound B Peak-to-valley ratio ≥ 50
British Pharmacopoeia Reference standard Analytical method development

The analytical significance of this compound extends far beyond its role as a simple impurity marker, encompassing critical applications in method development, validation, and quality control throughout the pharmaceutical industry. The compound serves as an indispensable reference standard for developing stability-indicating analytical methods capable of separating and quantifying haloperidol-related impurities under various stress conditions. Recent research has demonstrated the successful application of chemometric-assisted liquid chromatographic approaches that utilize this compound as a key component in resolving complex impurity profiles.

Advanced analytical applications include the development of dual experimental designs combining mixture optimization and response surface methodology to achieve comprehensive separation of haloperidol-related compounds. These sophisticated approaches have enabled the resolution of up to thirteen known impurities of haloperidol decanoate formulations within a single analytical method, with the compound serving as a critical benchmark for chromatographic performance. The optimized analytical conditions typically employ gradient elution systems with tetrabutylammonium hydrogen sulfate and acetonitrile mobile phases, achieving baseline resolution between closely eluting impurities.

Propriétés

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO2/c22-17-9-7-16(8-10-17)21(26)11-14-24(15-12-21)13-3-6-20(25)18-4-1-2-5-19(18)23/h1-2,4-5,7-10,26H,3,6,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVMQMKGIVIILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160908
Record name 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-53-1
Record name 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluoro-phenyl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL)-1-(2-FLUOROPHENYL)BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZQO8KXL92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mécanisme D'action

Activité Biologique

The compound 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one , also known as Haloperidol Related Compound B, is a synthetic derivative related to haloperidol, a well-known antipsychotic medication. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in neuropharmacology and cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H23ClFNO2
  • Molecular Weight : 375.86 g/mol
  • CAS Number : 1391052-53-1
  • IUPAC Name : this compound

Structural Representation

The structural formula can be represented as follows:

\text{SMILES}:OC1(CCN(C\C(=O)c2ccc(F)cc2)CC1)c3ccc(Cl)cc3

This structure indicates the presence of a piperidine ring and various aromatic substituents that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : Similar to haloperidol, this compound may exhibit antagonistic properties at dopamine D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound might inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)8.7Cell cycle arrest at G2/M phase
A549 (Lung Cancer)15.0Inhibition of proliferation

These results indicate that the compound exhibits significant cytotoxicity against these cancer cells, suggesting potential therapeutic applications in oncology.

In Vivo Studies

In vivo studies using murine models have further elucidated the pharmacodynamics of this compound. For example, a study involving tumor-bearing mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies

  • Neuropharmacological Assessment :
    A study investigated the effects of this compound on behavioral models of anxiety and depression. Results indicated that it may possess anxiolytic properties, reducing anxiety-like behaviors in rodents when administered at specific dosages.
  • Cancer Treatment Research :
    A clinical trial assessed the efficacy of a similar piperidine derivative in patients with advanced breast cancer. The trial reported a modest improvement in progression-free survival among those treated with the compound compared to standard therapies.

Comparaison Avec Des Composés Similaires

Structural Analogs with Fluorophenyl Substitutions

Table 1: Fluorophenyl Derivatives and Their Properties
Compound Name Fluorophenyl Substituent Key Differences Receptor Binding (D2) Kinetics Reference
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one 2-fluorophenyl Reference compound Moderate affinity
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-fluorophenyl)butan-1-one 3-fluorophenyl Fluorine position alters steric effects Reduced binding affinity
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2,3-difluorophenyl)butan-1-one 2,3-difluorophenyl Increased electronegativity Enhanced dissociation rate
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one 4-fluorophenyl Positional isomer (haloperidol analog) High affinity (antipsychotic)
  • 4-Fluorophenyl analogs (e.g., haloperidol) exhibit stronger dopamine D2 receptor antagonism, correlating with antipsychotic efficacy .

Diazepane vs. Piperidine Ring Systems

Table 2: Impact of Ring Structure on Pharmacological Activity
Compound Name Ring System Pharmacological Profile Reference
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one Piperidine (6-membered) Moderate D2 affinity, impurity profile
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one Diazepane (7-membered) Multireceptor binding (5-HT2A, D2)
  • Key Findings :
    • The diazepane analog (7-membered ring) exhibits broader receptor interactions, including serotonin 5-HT2A, which may reduce extrapyramidal side effects compared to piperidine-based compounds .

Functional Group Modifications

Table 3: Substituent Effects on Solubility and Metabolism
Compound Name Functional Group Solubility (LogP) Metabolic Stability Reference
Target Compound Hydroxypiperidine, ketone 3.1 (predicted) Moderate CYP3A4 oxidation
1-[4-(4-Bromobutoxy)phenyl]-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one Bromobutoxy chain 4.5 Increased lipophilicity
Methyl 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoate Ester, diphenyl groups 5.2 Prodrug (slow hydrolysis)
  • Ester-containing analogs (e.g., loperamide derivatives) act as prodrugs with delayed activation .

Receptor Selectivity and Therapeutic Implications

  • Dopamine D2 Receptor : The target compound binds D2 receptors but lacks significant dopamine transporter (DAT) inhibition or dopamine (DA) release, distinguishing it from psychostimulants like cocaine .
  • Serotonin Receptors: Piperazine-based analogs (e.g., UDO, UDD) show activity against non-azolic CYP51 enzymes, suggesting antiparasitic applications , whereas the target compound is primarily antipsychotic .

Méthodes De Préparation

Nucleophilic Substitution via Piperidine Intermediate

A widely reported method involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(2-fluorophenyl)butan-1-one under basic conditions. The piperidine nitrogen acts as a nucleophile, displacing the chloride group on the butanone precursor.

Reaction Conditions:

  • Solvent: Anhydrous toluene or dichloromethane

  • Base: Potassium carbonate or triethylamine

  • Temperature: 80–100°C for 12–24 hours

  • Yield: 55–68%

Mechanistic Insights:
The reaction proceeds via an SN2 mechanism, with the piperidine’s lone pair attacking the electrophilic carbon adjacent to the ketone. Steric hindrance from the 4-chlorophenyl group necessitates prolonged heating to achieve satisfactory conversion.

Grignard Addition-Ring Closure Strategy

An alternative route employs a Grignard reagent to construct the piperidine ring in situ. 4-Chlorophenylmagnesium bromide reacts with 1-(2-fluorophenyl)-4-oxobutanenitrile, followed by acid-catalyzed cyclization.

Key Steps:

  • Grignard Formation:
    4-ClC6H4MgBr+NCCH2CH2C(O)C6H4F-2Intermediate A\text{4-ClC}_6\text{H}_4\text{MgBr} + \text{NCCH}_2\text{CH}_2\text{C(O)C}_6\text{H}_4\text{F-2} \rightarrow \text{Intermediate A}

  • Cyclization:
    Intermediate AHCl, H2OTarget Compound\text{Intermediate A} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Target Compound}

Advantages:

  • Higher atom economy compared to substitution methods.

  • Avoids isolation of sensitive intermediates.

Limitations:

  • Requires strict moisture control.

  • Yield: 48–52% due to competing elimination reactions.

Catalytic Reductive Amination

Recent advancements utilize reductive amination to couple 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-oxo-1-(2-fluorophenyl)butane-1-one. Sodium triacetoxyborohydride (STAB) serves as the reducing agent.

Optimized Parameters:

ParameterValue
SolventTetrahydrofuran
CatalystSTAB (1.2 equiv)
Temperature25°C
Reaction Time6 hours
Yield72–75%

This method offers superior regioselectivity and shorter reaction times, making it preferable for industrial-scale synthesis.

Side Reactions and Impurity Control

Over-Alkylation

Excess alkylating agent leads to dialkylated piperidine derivatives, detectable via HPLC-MS. Mitigation strategies include:

  • Using a 1:1 molar ratio of piperidine to butanone precursor.

  • Introducing bulky bases like DBU to suppress secondary substitutions.

Ketone Reduction

The butanone moiety may undergo reduction to a secondary alcohol under strongly acidic or basic conditions. Employing mild bases (e.g., NaHCO₃) and inert atmospheres minimizes this side reaction.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3340 cm⁻¹ (O–H stretch), 1685 cm⁻¹ (C=O stretch).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic H), 4.10 (s, 1H, OH), 3.60–2.80 (m, piperidine H).

  • MS (ESI+): m/z 376.1 [M+H]⁺.

Chromatographic Purity Assessment

HPLC Conditions:

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile: phosphate buffer (pH 3.0) (55:45)

  • Flow Rate: 1.0 mL/min

  • Retention Time: 8.2 minutes

Industrial-Scale Optimization

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency using continuous flow reactors:

  • Residence Time: 30 minutes

  • Throughput: 1.2 kg/day

  • Purity: >99.5%

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste generation:

  • Yield: 60%

  • E-Factor: 0.7 (vs. 8.2 for batch methods)

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, purification steps, and characterization. For example, in the synthesis of analogous compounds, Friedel-Crafts acylation followed by nucleophilic substitution with piperidine derivatives is common. highlights the use of FCC (flash column chromatography) for purification, yielding 55 mg of a white solid with >95% purity. Key parameters include:

  • Reaction Solvent: Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
  • Catalysis: Acidic conditions (e.g., pTsOH) to facilitate piperidine ring formation.
  • Purification: Preparative HPLC or FCC to isolate the target compound from regioisomers or byproducts.
    Characterization via LCMS (for molecular weight confirmation) and 1H/13C^1 \text{H}/^{13}\text{C} NMR (to verify substituent positions) is critical .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:
Discrepancies in NMR or mass spectra often arise from dynamic rotational isomerism or diastereomeric impurities. For example, the hydroxyl and fluorophenyl groups in this compound may lead to unexpected splitting patterns. To address this:

  • Multi-Spectral Analysis: Combine 1H^1 \text{H}-1H^1 \text{H} COSY and 1H^1 \text{H}-13C^{13}\text{C} HSQC to assign proton environments unambiguously.
  • Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare them with experimental data.
  • X-Ray Crystallography: If single crystals are obtainable (e.g., via slow evaporation in ethanol), SHELXL refinement ( ) can confirm the absolute configuration and resolve ambiguities in substituent orientation .

Basic: Which analytical techniques are most reliable for assessing the purity of this compound?

Methodological Answer:
Purity assessment requires orthogonal methods:

  • HPLC-UV/Vis: Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 254 nm (). Monitor for impurities like haloperidol derivatives or positional isomers.
  • LC-HRMS: Confirm molecular ion ([M+H]+^+) accuracy within 2 ppm. For example, the expected m/z for this compound is 375.86 (C21 _{21}H23 _{23}ClFNO2_2) ().
  • Chiral Chromatography: If enantiomeric purity is critical, use a Chiralpak AD-H column with heptane:ethanol (90:10) to detect undesired stereoisomers .

Advanced: What strategies are effective for identifying degradation products under stress conditions?

Methodological Answer:
Forced degradation studies (per ICH guidelines) involve:

  • Stress Conditions: Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), 3% H2 _2O2 _2 (oxidative), and UV light (photolytic) at 40°C for 24 hours.
  • LC-HRMS Analysis: Identify degradation products by comparing fragment patterns with precursor ions. For example, oxidative degradation may produce N-oxide derivatives ().
  • In Silico Tools: Use software like Meteor Nexus to predict metabolic pathways and toxicity of degradation products .

Advanced: How can computational methods predict the toxicity profile of this compound?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME or ProTox-II assess absorption, distribution, and hepatotoxicity. The compound’s logP (~3.5) suggests moderate blood-brain barrier penetration.
  • Molecular Docking: Simulate binding to off-target receptors (e.g., hERG channels) to predict cardiotoxicity. For instance, the piperidine moiety may interact with potassium channels.
  • Genotoxicity Screening: Use Derek Nexus to evaluate structural alerts (e.g., aromatic amines) for mutagenic potential .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:
Crystallographic challenges include:

  • Disordered Solvents: Use SQUEEZE in PLATON to model electron density from unresolved solvent molecules.
  • Twinning: If twinning is detected (e.g., via Rint_{\text{int}} > 0.05), apply twin law refinement in SHELXL ().
  • Hydrogen Bonding Ambiguity: Perform Hirshfeld surface analysis to confirm intermolecular interactions, particularly between the hydroxyl group and fluorophenyl ring .

Advanced: How can receptor binding kinetics be quantified for this dopamine D2 receptor ligand?

Methodological Answer:

  • Radioligand Displacement Assays: Use 3H^3 \text{H}-spiperone in HEK293 cells expressing human D2 receptors. Calculate Ki_i values via Cheng-Prusoff equation.
  • Kinetic Profiling: Employ surface plasmon resonance (SPR) to measure association (konk_{\text{on}}) and dissociation (koffk_{\text{off}}) rates. For example, reports analogues with slow off-rates (t1/2_{1/2} > 30 min), suggesting prolonged receptor occupancy.
  • Allosteric Modulation: Test for negative cooperativity with endogenous dopamine using functional cAMP assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
Reactant of Route 2
Reactant of Route 2
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.